Predicted Lipophilicity (logP) Lowers vs. N-(4-Methylbenzyl) Analog, Suggesting Improved Aqueous Solubility
The target compound's predicted logP value of 3.49 (XLogP3-AA) is 2.2 log units lower than that of the closely related N-(4-methylbenzyl) analog (CAS 422533-51-5, predicted XLogP3-AA = 5.7), indicating substantially reduced lipophilicity [1][2]. This difference arises from the replacement of the lipophilic 4-methylbenzyl group with a polar 3-methoxypropyl chain. In drug discovery, a logP below 5 is generally favored for oral bioavailability and reduced off-target binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.49 (ZINC predicted) |
| Comparator Or Baseline | 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide: 5.7 (PubChem XLogP3-AA) |
| Quantified Difference | Δ = -2.21 logP units (target compound more hydrophilic) |
| Conditions | In silico prediction; ZINC XLogP3-AA vs. PubChem XLogP3-AA computed values |
Why This Matters
Lower logP correlates with better aqueous solubility and a reduced likelihood of non-specific membrane partitioning, critical for reliable dose-response in cellular assays.
- [1] ZINC Database. ZINC122657929. Accessed 2026-05-09. View Source
- [2] PubChem. CID 4092978. Computed XLogP3-AA. Accessed 2026-05-09. View Source
